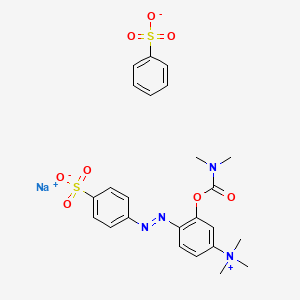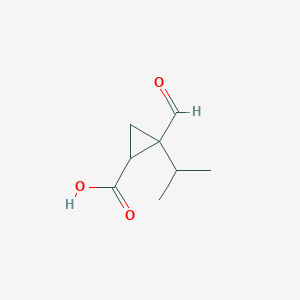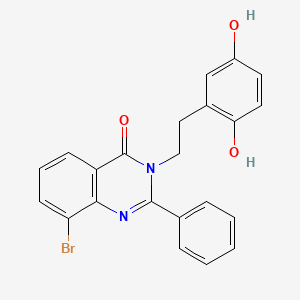
4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a bromine atom at the 8th position, a 2-(2,5-dihydroxyphenyl)ethyl group at the 3rd position, and a phenyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Substitution Reactions: The 2-(2,5-dihydroxyphenyl)ethyl group can be introduced through nucleophilic substitution reactions using appropriate phenolic derivatives and alkylating agents.
Phenyl Group Introduction: The phenyl group at the 2nd position can be introduced via Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparaison Avec Des Composés Similaires
4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl- can be compared with other quinazolinone derivatives such as:
4(3H)-Quinazolinone, 2-phenyl-: Lacks the bromine atom and the 2-(2,5-dihydroxyphenyl)ethyl group, resulting in different biological activities.
4(3H)-Quinazolinone, 8-chloro-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl-: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological effects.
4(3H)-Quinazolinone, 8-bromo-2-phenyl-: Lacks the 2-(2,5-dihydroxyphenyl)ethyl group, affecting its overall properties and applications.
The uniqueness of 4(3H)-Quinazolinone, 8-bromo-3-(2-(2,5-dihydroxyphenyl)ethyl)-2-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
86804-52-6 |
|---|---|
Formule moléculaire |
C22H17BrN2O3 |
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
8-bromo-3-[2-(2,5-dihydroxyphenyl)ethyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H17BrN2O3/c23-18-8-4-7-17-20(18)24-21(14-5-2-1-3-6-14)25(22(17)28)12-11-15-13-16(26)9-10-19(15)27/h1-10,13,26-27H,11-12H2 |
Clé InChI |
LAONLZPGLLHFJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=O)N2CCC4=C(C=CC(=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
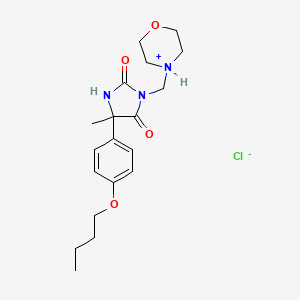
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)



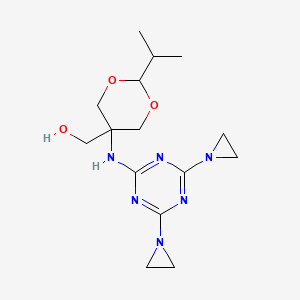
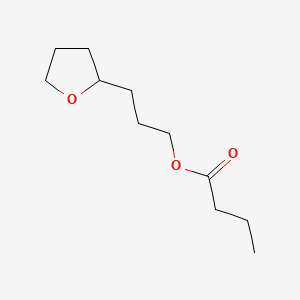
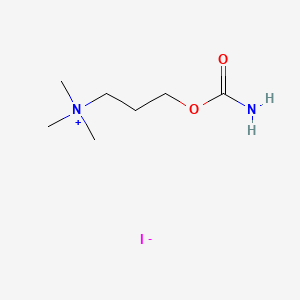
![4,9,10,10a-tetrahydro-1H-pyrido[1,2-a]azepin-6-one](/img/structure/B13784614.png)
![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
